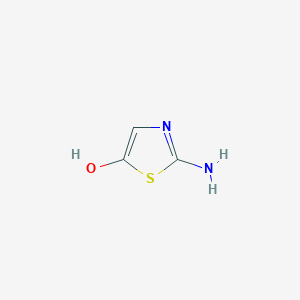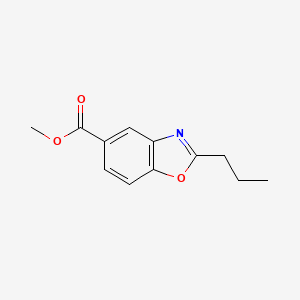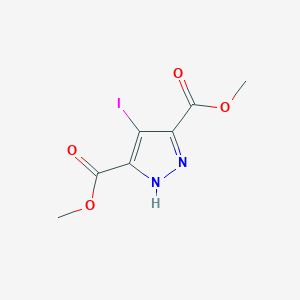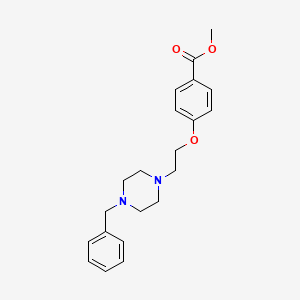
2-Amino-1,3-thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-thiazol-5-ol is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
2-Amino-1,3-thiazol-5-ol and its derivatives have significant utility in chemical synthesis. They are accessible via various approaches, including waste-free solid-state procedures. These compounds are particularly interesting due to their high reactivity, which allows for numerous syntheses, including the creation of thiazolo-pyrimidinones and -imidazoles, as well as more complex polycondensed N,S-heterocycles. The diversity in reaction types contributes to the synthesis of compounds with notable biological activity across various fields (Metwally et al., 2004).
Novel Synthesis Methods
Innovative methods have been developed for synthesizing novel 2-amino-1,3-thiazole-5-carboxylates. Techniques like ultrasonic and thermally mediated nucleophilic displacement are utilized for high-yield production. This highlights the evolving methodologies in synthesizing such compounds, contributing to diverse applications in scientific research (Baker & Williams, 2003).
Corrosion Inhibition
This compound derivatives have been studied as corrosion inhibitors for materials like mild steel in acidic environments. The effectiveness of these inhibitors is evidenced by various experimental techniques, demonstrating their potential in material protection and industrial applications (Attou et al., 2020).
Application in Dyeing and Antimicrobial Activities
These compounds have been used in the synthesis of biologically active disperse dyes for dyeing polyester fabrics. Their structures, confirmed by various spectroscopic techniques, show promise in biological efficiency against pathogenic bacteria and fungi, indicating their potential in textile and medical industries (Gaffer et al., 2016).
Pharmaceutical Applications
Derivatives of this compound have been synthesized and tested for biological activities like fungicidal and antivirus activity. Their potential in controlling fungi and viruses demonstrates their relevance in pharmaceutical research (Fengyun et al., 2015).
Antidiabetic Potential
Research has explored the synthesis of bi-heterocyclic compounds derived from this compound for anti-diabetic applications. These studies encompass enzyme inhibition and cytotoxic behavior, indicating the compound's utility in developing treatments for diabetes (Abbasi et al., 2020).
Peptide Synthesis
The synthesis of 2,4,5-substituted 1,3-thiazoles (peptide thiazoles) using this compound demonstrates its role in preparing diverse building blocks for peptide construction, important in biochemical and pharmaceutical research (Buchanan et al., 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 2-amino-1,3-thiazol-5-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
2-Amino-1,3-thiazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, this compound can modulate the activity of phosphodiesterase type 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. In cancer cells, this compound has demonstrated the ability to induce apoptosis by interacting with key regulatory proteins and enzymes . Furthermore, this compound can affect the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound binds to topoisomerase II, resulting in the inhibition of its activity and subsequent DNA damage . Additionally, this compound can modulate the activity of PDE5 by binding to its active site, leading to changes in cGMP levels and downstream signaling pathways . These interactions ultimately result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Propiedades
IUPAC Name |
2-amino-1,3-thiazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZOKQGKPIYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594877 |
Source


|
| Record name | 2-Amino-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-56-3 |
Source


|
| Record name | 2-Amino-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)



![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)




![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)
